molecular formula C15H11Cl3N3OP B2400379 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide CAS No. 255869-93-3

2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide

Cat. No.: B2400379
CAS No.: 255869-93-3
M. Wt: 386.6
InChI Key: YTGCAMBCULODCS-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide is a complex organophosphorus compound It is characterized by its unique triazaphosphinine ring structure, which includes a trichloromethyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide typically involves the reaction of trichloromethylphosphine with hydrazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final triazaphosphinine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide involves its interaction with specific molecular targets. The triazaphosphinine ring structure allows it to bind to metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-6-(chloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide
  • 2,4-Diphenyl-6-(bromomethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide

Uniqueness

2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4-diphenyl-6-(trichloromethyl)-5H-1,3,5,2λ5-triazaphosphinine 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N3OP/c16-15(17,18)14-19-13(11-7-3-1-4-8-11)20-23(22,21-14)12-9-5-2-6-10-12/h1-10H,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCAMBCULODCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NP(=O)(N=C(N2)C(Cl)(Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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